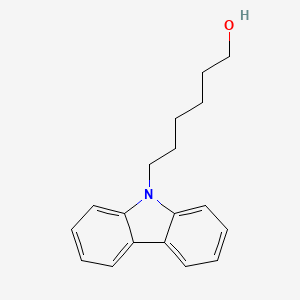
9H-carbazole-9-hexanol
Descripción general
Descripción
9H-carbazole-9-hexanol is a useful research compound. Its molecular formula is C18H21NO and its molecular weight is 267.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Organic Electronics
One of the primary applications of 9H-carbazole-9-hexanol is in the field of organic electronics. Its conjugated structure makes it an effective charge transport material in devices such as:
- Organic Light Emitting Diodes (OLEDs) : The compound's ability to facilitate electron and hole transport is crucial for the efficiency of OLEDs.
- Organic Photovoltaics : In dye-sensitized solar cells (DSSCs), this compound enhances light absorption and charge mobility, improving overall device performance.
Research indicates that carbazole derivatives exhibit various biological activities, including:
- Antioxidant Properties : Studies have shown that compounds like this compound can scavenge free radicals, potentially reducing oxidative stress in biological systems .
- Antimicrobial Effects : The compound has been tested against various bacterial strains, demonstrating significant antibacterial activity, particularly against gram-positive bacteria .
- Anticancer Potential : Emerging research suggests that carbazole derivatives can inhibit cancer cell proliferation through mechanisms that involve apoptosis induction and modulation of cellular pathways such as PI3K/Akt/mTOR .
Pharmaceutical Development
Due to its structural characteristics, this compound serves as a valuable scaffold in drug design. It has been explored for:
- Development of Anticancer Agents : Its derivatives have shown promise in treating various cancers due to their ability to target multiple pathways involved in tumor growth .
- Synthesis of New Therapeutics : The compound acts as a precursor for synthesizing novel pharmaceutical agents with enhanced efficacy and reduced side effects .
Case Study 1: Antioxidant Activity Assessment
In a study assessing the antioxidant properties of various carbazole derivatives, this compound was found to exhibit significant radical scavenging activity. The evaluation utilized the DPPH assay, revealing that the compound effectively reduced oxidative stress markers in vitro.
Case Study 2: Antimicrobial Testing
A comprehensive antimicrobial study demonstrated that this compound showed substantial inhibitory effects against Staphylococcus aureus and Escherichia coli. The disk diffusion method confirmed its potential as a therapeutic agent against bacterial infections.
Case Study 3: Anticancer Efficacy
Research focusing on the anticancer properties of carbazole derivatives highlighted that this compound significantly inhibited the growth of MCF-7 breast cancer cells. Mechanistic studies indicated involvement in apoptosis pathways, making it a candidate for further pharmaceutical development.
Propiedades
Número CAS |
128941-12-8 |
|---|---|
Fórmula molecular |
C18H21NO |
Peso molecular |
267.4 g/mol |
Nombre IUPAC |
6-carbazol-9-ylhexan-1-ol |
InChI |
InChI=1S/C18H21NO/c20-14-8-2-1-7-13-19-17-11-5-3-9-15(17)16-10-4-6-12-18(16)19/h3-6,9-12,20H,1-2,7-8,13-14H2 |
Clave InChI |
KCFHXVCGEQRWDQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C3=CC=CC=C3N2CCCCCCO |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details












Synthesis routes and methods II
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













